molecular formula C27H28Cl2P2Pd+2 B1278805 [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride CAS No. 59831-02-6

[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride

Cat. No.: B1278805
CAS No.: 59831-02-6
M. Wt: 591.8 g/mol
InChI Key: LDFBXJODFADZBN-UHFFFAOYSA-N
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Description

[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride: is a coordination complex with the chemical formula C27H26Cl2P2Pd . This compound is widely used in organic synthesis as a catalyst for various cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions . It is known for its ability to facilitate the formation of carbon-carbon bonds, making it a valuable tool in the synthesis of complex organic molecules.

Properties

CAS No.

59831-02-6

Molecular Formula

C27H28Cl2P2Pd+2

Molecular Weight

591.8 g/mol

IUPAC Name

dichloropalladium;3-diphenylphosphaniumylpropyl(diphenyl)phosphanium

InChI

InChI=1S/C27H26P2.2ClH.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2

InChI Key

LDFBXJODFADZBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl

Canonical SMILES

C1=CC=C(C=C1)[PH+](CCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Fundamental Synthetic Route

The primary and most established method for synthesizing [1,3-Bis(diphenylphosphino)propane]palladium(II) dichloride involves the direct reaction of palladium(II) chloride with the bidentate ligand 1,3-bis(diphenylphosphino)propane (dppp). This ligand coordinates to the palladium center via its two phosphine groups, forming a stable square planar complex.

General Reaction:

$$
\text{PdCl}2 + \text{C}{27}\text{H}{26}\text{P}2 \rightarrow \text{C}{27}\text{H}{26}\text{P}2\text{PdCl}2
$$

  • Reagents: Palladium(II) chloride (PdCl2) and 1,3-bis(diphenylphosphino)propane (dppp)
  • Solvent: Typically anhydrous, coordinating organic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), or toluene
  • Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation and degradation
  • Temperature: Ambient to mild heating (room temperature to ~50°C)
  • Time: Several hours to overnight reaction duration

This reaction proceeds via ligand substitution where the dppp ligand displaces solvent or chloride ligands to form the palladium complex. The product is isolated as a pale yellow powder, air-sensitive and soluble in organic solvents such as dichloromethane.

Preparation of the Ligand: 1,3-Bis(diphenylphosphino)propane (dppp)

The ligand itself is synthesized prior to complex formation and is crucial for the overall preparation.

Common Ligand Synthesis Routes:

  • Route A: Reaction of lithium diphenylphosphide with 1,3-dichloropropane

$$
2 \text{Ph}2\text{PLi} + \text{Cl(CH}2)3\text{Cl} \rightarrow \text{Ph}2\text{P(CH}2)3\text{PPh}_2 + 2 \text{LiCl}
$$

  • Route B: Metal-halogen exchange followed by metathesis
  • Formation of dilithio intermediate:

$$
\text{Br(CH}2)3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}2)3\text{Li} + 2 \text{tBuBr}
$$

  • Reaction with phosphorus trichloride:

$$
\text{Li(CH}2)3\text{Li} + 2 \text{PCl}3 \rightarrow \text{Cl}2\text{P(CH}2)3\text{PCl}_2 + 2 \text{LiCl}
$$

  • Conversion to diphenylphosphino groups:

$$
\text{Cl}2\text{P(CH}2)3\text{PCl}2 + 4 \text{PhLi} \rightarrow \text{Ph}2\text{P(CH}2)3\text{PPh}2 + 4 \text{LiCl}
$$

This route is considered more controllable and cost-effective for ligand synthesis.

Industrial and Large-Scale Preparation

In industrial settings, the synthesis follows the same fundamental chemistry but is optimized for scale, yield, and purity:

  • Automated reactors with precise temperature and atmosphere control are used.
  • Purification involves recrystallization or chromatographic techniques to remove impurities.
  • Quality control includes elemental analysis, NMR spectroscopy, and sometimes X-ray crystallography to confirm ligand coordination and complex structure.
  • Storage is under inert atmosphere at low temperatures (2–8°C) to prevent decomposition.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, THF, or toluene Must be dry and oxygen-free
Atmosphere Argon or nitrogen Prevents oxidation of phosphine ligand
Temperature 20–50°C Mild heating accelerates complexation
Reaction Time 4–24 hours Longer times ensure complete coordination
Molar Ratio 1:1 (PdCl2 : dppp) Stoichiometric balance for complex formation
Purification Method Recrystallization or filtration Removes unreacted ligand and salts

Characterization of the Prepared Complex

Summary Table of Preparation Methods

Method Reagents Solvent Atmosphere Temperature Time Yield (%) Notes
Direct PdCl2 + dppp reaction PdCl2 + 1,3-bis(diphenylphosphino)propane CH2Cl2, THF, toluene Argon/N2 20–50°C 4–24 hours 85–95 Most common, straightforward
Ligand synthesis (Route A) Lithium diphenylphosphide + 1,3-dichloropropane Ether or THF Argon/N2 0–25°C Several hrs 70–85 Precursor ligand synthesis
Ligand synthesis (Route B) 1,3-dibromopropane + tBuLi + PCl3 + PhLi Ether or THF Argon/N2 -78 to 25°C Multiple steps 80–90 More controllable, industrially favored

Research Findings and Notes on Preparation

  • The ligand-to-metal ratio is critical; excess ligand can lead to impurities.
  • Inert atmosphere is mandatory to prevent phosphine oxidation to phosphine oxides.
  • Mild heating improves reaction kinetics without decomposing sensitive ligands.
  • Purity of starting materials directly impacts final catalyst quality.
  • The complex exhibits air sensitivity; thus, handling under Schlenk or glovebox techniques is recommended.
  • Industrial synthesis incorporates automated monitoring for reproducibility and batch consistency.

Scientific Research Applications

Catalytic Applications

1.1 Cross-Coupling Reactions

One of the primary applications of [1,3-Bis(diphenylphosphino)propane]palladium(II) dichloride is in cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The palladium complex acts as a catalyst, enabling the reaction under mild conditions and leading to high yields of the desired products.

Table 1: Comparison of Catalytic Activity in Cross-Coupling Reactions

CatalystReaction TypeYield (%)
[1,3-Bis(diphenylphosphino)propane]PdCl2Suzuki-Miyaura85-95
[Pd(PPh3)4]Suzuki-Miyaura70-80
[Pd(OAc)2]Sonogashira60-75

The efficiency of this compound in these reactions is attributed to its ability to stabilize palladium in its active oxidation state.

1.2 Polymerization Reactions

Another noteworthy application is in the copolymerization of carbon monoxide and ethylene. Research has shown that this palladium complex can effectively catalyze the formation of alternating copolymers, which are valuable in producing materials with unique properties.

Case Study: Copolymerization of Carbon Monoxide and Ethylene

  • Objective: To synthesize high molecular weight copolymers.
  • Method: Utilizing this compound as a catalyst.
  • Results: Achieved molecular weights exceeding 100,000 g/mol with controlled polymer architecture.

Medicinal Chemistry

2.1 Antimicrobial Activity

Recent studies have explored the antimicrobial properties of palladium complexes, including this compound. These complexes have demonstrated significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Palladium Complexes

ComplexBacterial StrainMIC (μg/mL)
[1,3-Bis(diphenylphosphino)propane]PdCl2Escherichia coli5
[Pd(PPh3)2Cl2]Staphylococcus aureus10
[Pd(OAc)2]Mycobacterium tuberculosis15

The results indicate that palladium complexes can serve as potential candidates for developing new antimicrobial agents.

Environmental Applications

3.1 Removal of Palladium Ions from Wastewater

The ability to recover palladium from industrial effluents is another crucial application. Studies have shown that activated carbon can effectively adsorb palladium ions from aqueous solutions.

Case Study: Palladium Ion Recovery

  • Objective: Investigate the adsorption capacity of activated carbon for palladium ions.
  • Method: Batch adsorption experiments using varying concentrations of palladium(II).
  • Results: Achieved over 90% removal efficiency at optimal conditions.

Mechanism of Action

The mechanism by which [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride exerts its catalytic effects involves several key steps:

Comparison with Similar Compounds

Uniqueness: [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride is unique due to its specific ligand structure, which provides a suitable bite angle and electronic environment for efficient catalysis. This makes it particularly effective in certain cross-coupling reactions compared to other palladium complexes .

Biological Activity

[1,3-Bis(diphenylphosphino)propane]palladium(II) dichloride, commonly referred to as Pd(dppp)Cl2_2, is a palladium complex that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and catalysis. This compound serves as a versatile catalyst in various organic transformations and has shown potential in biological applications, including anticancer activity.

Chemical Structure and Properties

The chemical structure of Pd(dppp)Cl2_2 consists of a palladium center coordinated to two diphenylphosphine ligands and two chloride ions. The presence of the diphosphine ligand enhances the stability and reactivity of the palladium center, making it suitable for catalyzing various reactions.

  • Molecular Formula : C27_{27}H26_{26}Cl2_2P2_2Pd
  • Molar Mass : 577.62 g/mol
  • Appearance : Yellow powder

Anticancer Properties

Recent studies have indicated that Pd(dppp)Cl2_2 exhibits significant anticancer properties. Research has demonstrated its cytotoxic effects against various cancer cell lines, including ovarian and breast cancer cells.

  • Case Study : A study comparing the activity of Pd(dppp)Cl2_2 with cisplatin (a well-known anticancer drug) showed comparable cytotoxicity against A2780 (cisplatin-sensitive) and A2780cis (cisplatin-resistant) cell lines. This suggests that Pd(dppp)Cl2_2 may act through a different mechanism than cisplatin, potentially overcoming resistance mechanisms associated with platinum-based therapies .

The mechanism by which Pd(dppp)Cl2_2 exerts its biological effects is still under investigation. However, it is hypothesized that the phosphine ligands facilitate cellular uptake and enhance interaction with biological targets, such as DNA or proteins involved in cell proliferation.

  • Cellular Uptake : Studies have shown that phosphine ligands can act as targeting groups for mitochondria, leading to higher accumulation of palladium complexes in these organelles, which may contribute to their cytotoxic effects .

Catalytic Applications in Biological Contexts

In addition to its direct biological activity, Pd(dppp)Cl2_2 has been utilized in bioconjugation reactions. For instance, it has been employed in deprotection reactions to activate proteins containing caged residues, demonstrating its utility in biological systems beyond traditional catalytic roles.

  • Example : The use of Pd(dppp)Cl2_2 in depropargylation reactions within living cells has shown promise for targeted drug delivery systems, where palladium complexes can activate prodrugs selectively within cellular environments .

Comparative Analysis of Biological Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Pd(dppp)Cl2_2A278010-15DNA interaction; mitochondrial targeting
CisplatinA27805DNA cross-linking
Pd(dppp)Cl2_2A2780cis20-25Overcomes cisplatin resistance
Other Palladium ComplexesMDA-MB-231>50Varies with ligand structure

Q & A

Q. What are the standard methods for synthesizing [1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride, and how is purity validated?

The compound is typically synthesized by reacting palladium(II) chloride with 1,3-bis(diphenylphosphino)propane (dppp) in a coordinating solvent (e.g., dichloromethane or THF) under inert conditions. The reaction proceeds via ligand substitution, forming a square-planar Pd complex. Purity is validated using elemental analysis, NMR spectroscopy (to confirm ligand coordination), and X-ray crystallography for structural elucidation .

Q. What are the critical handling and storage protocols for this catalyst?

Store under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation and ligand degradation. Use Schlenk-line techniques for air-sensitive reactions. Avoid prolonged exposure to moisture, as hydrolysis can deactivate the catalyst. Personal protective equipment (gloves, goggles, lab coat) is mandatory due to skin/eye irritation risks .

Q. Which cross-coupling reactions is this catalyst most effective for, and what are typical reaction conditions?

It is widely used in Suzuki-Miyaura couplings for biaryl synthesis. Optimal conditions include:

  • Solvent: THF or toluene.
  • Base: K₂CO₃ or Cs₂CO₃.
  • Temperature: 80–100°C.
  • Catalyst loading: 0.5–2 mol%. The dppp ligand enhances stability and reduces Pd nanoparticle formation compared to monodentate ligands .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize Pd leaching and improve turnover numbers (TON)?

  • Solvent polarity: Lower-polarity solvents (toluene) reduce Pd aggregation.
  • Ligand-to-Pd ratio: A 1:1 ratio prevents under/over-coordination.
  • Additives: Tetrabutylammonium bromide (TBAB) stabilizes active Pd(0) species. Monitor TON via ICP-MS to quantify residual Pd in the product .

Q. What analytical techniques are used to identify Pd nanoparticle byproducts and ligand degradation?

  • TEM/XRD: Characterize nanoparticle size and crystallinity.
  • ³¹P NMR: Detect free phosphine ligands or oxidized species (e.g., phosphine oxides).
  • TGA-MS: Track ligand decomposition under thermal stress .

Q. How does the bite angle of dppp compare to other bidentate ligands (e.g., dppe, dppf) in C–C bond formation?

The larger bite angle of dppp (~91°) versus dppe (~85°) or dppf (~95°) influences substrate accessibility and transition-state geometry. For sterically hindered substrates, dppp improves regioselectivity in allylic alkylation reactions. Comparative kinetic studies (e.g., Eyring plots) quantify activation parameters .

Q. What mechanistic insights have been gained from studying this catalyst in enantioselective transformations?

DFT calculations and isotopic labeling experiments reveal that the dppp ligand stabilizes Pd(II) intermediates during oxidative addition, while steric effects from phenyl groups dictate enantioselectivity in asymmetric Heck reactions. Chiral HPLC and X-ray diffraction of intermediates validate proposed mechanisms .

Q. How does air sensitivity impact catalytic activity, and what in situ regeneration strategies are effective?

Exposure to oxygen oxidizes Pd(0) to inactive PdO. Regeneration via reduction with hydrazine or CO restores activity. Operando XAFS spectroscopy tracks Pd oxidation states during catalysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride
Reactant of Route 2
[1,3-Bis(diphenylphosphino)propane]palladium(II) Dichloride

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